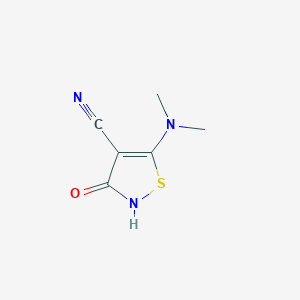

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile

Description

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole ring fused with a dihydro-oxo group and substituted with a dimethylamino group at position 5 and a nitrile at position 2. Its molecular formula is C₆H₆N₄OS, with a molar mass of 182.21 g/mol.

Properties

Molecular Formula |

C6H7N3OS |

|---|---|

Molecular Weight |

169.21 g/mol |

IUPAC Name |

5-(dimethylamino)-3-oxo-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C6H7N3OS/c1-9(2)6-4(3-7)5(10)8-11-6/h1-2H3,(H,8,10) |

InChI Key |

IMZMIFPZYQHXNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=O)NS1)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce an amine derivative.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile and its analogs:

Key Observations:

Heterocyclic Core: The target compound and the analog in share the 2,3-dihydroisothiazole core, which is partially saturated, enhancing conformational rigidity compared to fully aromatic systems like isoxazole or simple isothiazole .

Substituent Effects: The dimethylamino group in the target compound provides strong electron-donating and solubility-enhancing properties, contrasting with the 3-methylanilino group in , which adds aromatic bulk but reduces solubility.

Biological Activity

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and the biological effects observed in various studies.

The compound's structure includes a dimethylamino group, a carbonitrile functional group, and a 2,3-dihydroisothiazole ring. Its molecular formula is , with a molecular weight of approximately 188.23 g/mol.

Synthesis

The synthesis of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile typically involves multi-step reactions starting from simpler isothiazole derivatives. The reaction pathways often include cyclization and functional group modifications to achieve the desired structure.

Biological Activities

The biological activities of this compound have been investigated in various contexts:

Antimicrobial Activity

Research indicates that 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

Several studies have highlighted the compound's anticancer potential. In vitro assays using cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

Cytotoxicity

The cytotoxic effects of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile were evaluated in various cell lines. The compound exhibited selective toxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as a targeted therapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a comparative study, 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile was tested alongside traditional antibiotics. Results showed that it inhibited bacterial growth at lower concentrations than some antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

- Cancer Cell Line Studies : A series of experiments conducted on MCF7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated an increase in apoptotic cells following treatment, confirming its role as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 15 | Inhibition of growth |

| Anticancer | MCF7 | 5 | Induction of apoptosis |

| Anticancer | HeLa | 10 | Reduced proliferation |

| Cytotoxicity | Normal Fibroblasts | 20 | Minimal toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.